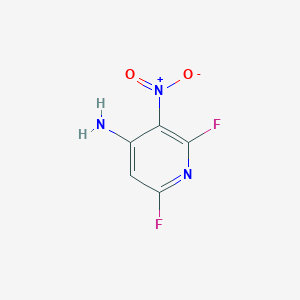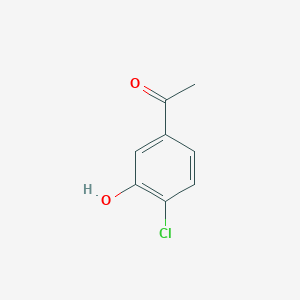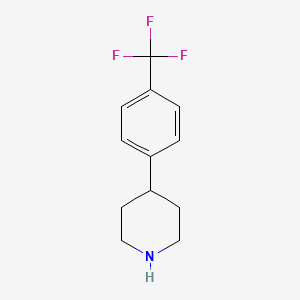
3-(ブロモメチル)シクロブタン-1-カルボン酸メチル
概要
説明
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclobutane, featuring a bromomethyl group and a carboxylate ester group
科学的研究の応用
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through the bromination of methyl 3-methylenecyclobutane-1-carboxylate. The bromination reaction typically involves the use of bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) at room temperature . The reaction yields a mixture of diastereoisomers, which can be separated by column chromatography.
Industrial Production Methods
While specific industrial production methods for methyl 3-(bromomethyl)cyclobutane-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of methylenecyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is a typical reagent for dehydrobromination reactions.
Major Products
Substitution: Products include azido or thiol-substituted cyclobutane derivatives.
Elimination: Major products are methylenecyclobutane derivatives, which can further undergo additional transformations.
作用機序
The mechanism of action of methyl 3-(bromomethyl)cyclobutane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Methyl 3-methylenecyclobutane-1-carboxylate: A precursor in the synthesis of methyl 3-(bromomethyl)cyclobutane-1-carboxylate.
3-Bromomethylcyclobutane-1-carbonitrile: Another bromomethyl-substituted cyclobutane derivative with similar reactivity.
Uniqueness
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is unique due to its combination of a bromomethyl group and a carboxylate ester group, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of synthetic applications and the development of novel compounds with diverse properties.
特性
IUPAC Name |
methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGANZNOSVEEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544394 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-95-5 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
![(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester](/img/structure/B1601682.png)






![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)



